1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea
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Description
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H17N3OS2 and its molecular weight is 343.46. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Anion Receptors
- Use in Enantioselective Anion Receptors : This compound shows potential as an enantioselective anion receptor for amino-acid derivatives. Its binding constants with N-protected amino acid salts have been explored, indicating modest enantioselectivities. Interestingly, the association constants are smaller with the thiourea than with corresponding urea derivatives, attributed to the different conformational arrangements in these compounds (Roussel et al., 2006).
Anticancer Investigations
- Role in Anticancer Investigations : A study on urea derivatives, including the synthesis of N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea, showed its potential in vitro anticancer activity with a notable IC50 value. This finding suggests its applicability in developing new therapeutic agents (Mustafa et al., 2014).
Nitration of Thiazolylureas
- Nitration for Pharmaceutical Applications : The nitration of 2-thiazolylurea and its derivatives has been studied, producing compounds nitrated at the 5-position of the thiazole moiety. These findings are significant for pharmaceutical applications, as the nitration process can affect the activity and properties of the resulting compounds (Yoda et al., 1984).
Synthesis Methodologies
- Microwave Irradiation Synthesis : A method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives using microwave irradiation from heterocyclic amino compounds has been developed. This efficient method provides satisfactory yield and highlights an alternative approach for synthesizing such compounds (Li et al., 2008).
Gelation Properties
- Hydrogel Formation : Research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea shows its ability to form hydrogels in acids at specific pH levels. The morphology and rheology of these gels depend on the identity of the anion, suggesting potential for customizing the physical properties of hydrogels for various applications (Lloyd & Steed, 2011).
Acetylcholinesterase Inhibitors
- Acetylcholinesterase Inhibition : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been synthesized and assessed for antiacetylcholinesterase activity. This shows the compound's potential as a neuroprotective agent or in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).
Cytokinin-like Activity
- Cytokinin-like Activity in Plant Biology : Urea derivatives, including N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have shown positive regulation of cell division and differentiation in plants, exhibiting cytokinin-like activity which can be harnessed in plant morphogenesis and agriculture (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)16-19-12(2)14(23-16)10-18-17(21)20-15-8-5-9-22-15/h3-9H,10H2,1-2H3,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARAPGNKVPBSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.